3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione
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Overview
Description
3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione is a chemical compound with the molecular formula C31H43NO4 It is known for its unique structure, which includes an anthracene backbone substituted with dioctylamino and dihydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione typically involves the reaction of anthracene derivatives with dioctylamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The dioctylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or platinum and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different properties and applications.
Scientific Research Applications
3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydroxyanthraquinone: Shares the anthracene backbone but lacks the dioctylamino group.
9,10-Anthraquinone: A simpler structure without the dihydroxy and dioctylamino substitutions.
Dioctylamine: Contains the dioctylamino group but lacks the anthracene backbone.
Uniqueness
3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione is unique due to its combination of the anthracene backbone with dioctylamino and dihydroxy groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
112812-33-6 |
---|---|
Molecular Formula |
C31H43NO4 |
Molecular Weight |
493.7 g/mol |
IUPAC Name |
3-[(dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C31H43NO4/c1-3-5-7-9-11-15-19-32(20-16-12-10-8-6-4-2)22-23-21-26-27(31(36)28(23)33)30(35)25-18-14-13-17-24(25)29(26)34/h13-14,17-18,21,33,36H,3-12,15-16,19-20,22H2,1-2H3 |
InChI Key |
DWXUMDOXAXBENC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CC1=CC2=C(C(=C1O)O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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